Chemical structure and physical properties of 4-n-Butyl-2-methylphenyl isothiocyanate
Chemical structure and physical properties of 4-n-Butyl-2-methylphenyl isothiocyanate
An In-depth Technical Guide to 4-n-Butyl-2-methylphenyl isothiocyanate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-n-Butyl-2-methylphenyl isothiocyanate, tailored for researchers, scientists, and professionals in drug development. The document delves into the molecule's chemical structure, physicochemical properties, synthesis, characterization, and potential applications, grounding all claims in authoritative scientific references.
Introduction and Strategic Context
4-n-Butyl-2-methylphenyl isothiocyanate belongs to the isothiocyanate class of organosulfur compounds, characterized by the -N=C=S functional group. Isothiocyanates are of significant interest to the scientific community, primarily due to their prevalence in cruciferous vegetables and their well-documented biological activities.[1][2] These compounds and their derivatives exhibit a wide range of properties, including anticarcinogenic, anti-inflammatory, and antimicrobial effects, making them valuable pharmacophores in medicinal chemistry.[1][2]
This specific molecule, with its substituted phenyl ring, is offered as a specialized chemical for proteomics research, indicating its utility in covalent labeling or as a building block for more complex probes.[3] Understanding its fundamental chemical and physical properties is paramount for its effective application in laboratory and development settings.
Molecular Structure and Chemical Identity
The structure of 4-n-Butyl-2-methylphenyl isothiocyanate features a benzene ring substituted with three groups: an isothiocyanate group, a methyl group, and an n-butyl group. The relative positions of these substituents (1,2,4-substitution pattern) are critical for its steric and electronic properties, which in turn dictate its reactivity and interactions with biological systems.
Table 1: Chemical and Physical Properties of 4-n-Butyl-2-methylphenyl isothiocyanate
| Property | Value | Source |
| CAS Number | 175205-37-5 | [3] |
| Molecular Formula | C₁₂H₁₅NS | [3][4] |
| Molecular Weight | 205.32 g/mol | [3] |
| IUPAC Name | 4-butyl-1-isothiocyanato-2-methylbenzene | [4] |
| SMILES | CCCCC1=CC(=C(C=C1)N=C=S)C | [4] |
| InChI | InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | [4] |
| InChIKey | BJMLHJJEHDPCKW-UHFFFAOYSA-N | [4] |
| Physical Form | Expected to be a liquid or low-melting solid at 20°C | Inferred from analogues[5] |
| Boiling Point | No data available. Estimated >250°C. (Analogue 4-n-Butylphenyl isothiocyanate: 150-154°C) | [5] |
| Density | No data available. (Analogue 4-n-Butylphenyl isothiocyanate: 1.04 g/cm³) | [5] |
| Solubility | Expected to be soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and insoluble in water. | General property of isothiocyanates |
| Storage | Recommended long-term storage at 2-8°C. | [5] |
Synthesis and Characterization
Rationale for Synthetic Approach
The synthesis of aromatic isothiocyanates is most commonly achieved from the corresponding primary amine. While methods involving the highly toxic thiophosgene are well-established, modern protocols often favor safer and more versatile reagents.[1] A robust and widely applicable method involves the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate.[6][7] This approach avoids hazardous reagents and often proceeds with high yields.
Experimental Protocol: Synthesis from 4-n-Butyl-2-methylaniline
This protocol is adapted from established procedures for isothiocyanate synthesis.[6][7]
Step 1: Formation of the Dithiocarbamate Salt
-
To a round-bottom flask, add 4-n-butyl-2-methylaniline (1.0 eq.), triethylamine (2.2 eq.), and a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cool the mixture to 0°C in an ice bath with gentle stirring.
-
Slowly add carbon disulfide (CS₂, 1.5 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is fully consumed (monitor by TLC). The product is the triethylammonium dithiocarbamate salt.
Step 2: Desulfurization to Isothiocyanate
-
Cool the reaction mixture back to 0°C.
-
Add a desulfurizing agent such as p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) portion-wise.[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-n-Butyl-2-methylphenyl isothiocyanate.
Caption: General workflow for the synthesis of the target isothiocyanate.
Spectroscopic Characterization Profile
Authenticating the structure of the synthesized compound is critical. The following are the expected spectroscopic signatures:
-
Infrared (IR) Spectroscopy: The most definitive feature is a very strong and sharp absorption band between 2000-2200 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=S group.[8] Additional bands for aliphatic C-H stretching (~2900 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) are also expected.
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for the butyl group (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups), a singlet for the aromatic methyl group (~2.2-2.4 ppm), and characteristic signals for the three protons on the aromatic ring in the 7.0-7.5 ppm region.
-
¹³C NMR Spectroscopy: The isothiocyanate carbon (-N=C =S) is expected to appear around 130-140 ppm. The spectrum will also show signals for the eight aromatic carbons and the four carbons of the butyl chain.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should display a molecular ion (M⁺) peak at m/z = 205. The predicted monoisotopic mass is 205.09251 Da.[4] Common fragmentation patterns would involve loss of alkyl fragments from the butyl chain.
Applications in Drug Development and Chemical Biology
Electrophilic Reactivity as a Core Principle
The central carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This predictable reactivity is the foundation of its utility in synthesis and chemical biology.[9] Its reaction with primary or secondary amines to form stable thiourea linkages is particularly important in drug design for covalently modifying proteins or building complex molecular scaffolds.
Caption: Reaction of an isothiocyanate with an amine to form a thiourea.
Potential as a Bioactive Compound
Many isothiocyanates derived from natural sources are known to exert potent biological effects, often by reacting with cysteine residues in key cellular proteins. For instance, 4-(methylthio)butyl isothiocyanate (erucin), a structural analogue, inhibits the proliferation of breast cancer cells and can synergize with existing chemotherapeutics like paclitaxel.[10][11] These activities are often linked to the induction of apoptosis and cell cycle arrest. The consumption of vegetables rich in isothiocyanates has been associated with reduced cancer risk, underscoring the therapeutic potential of this chemical class.[12] Given these precedents, 4-n-Butyl-2-methylphenyl isothiocyanate represents a valuable candidate for screening in anticancer and other therapeutic discovery programs.
Safety, Handling, and Storage
As a member of the isothiocyanate family, 4-n-Butyl-2-methylphenyl isothiocyanate must be handled with care.
-
Hazards: Isothiocyanates are generally considered hazardous. They are often lachrymators (tear-inducing agents) and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[13][14] The compound is likely harmful if ingested, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[5] Keep away from moisture, strong bases, and oxidizing agents.
References
-
PubChem. (n.d.). 4-n-butyl-2-methylphenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
U&V Holding Thailand. (n.d.). 4-n-Butyl-2-methylphenyl isothiocyanate, 95%. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
NIST. (n.d.). 4-Butylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Isothiocyanates: A Focus on 4-Methylphenyl Isothiocyanate in Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
-
Synthesis of Isothiocyanates: An Update. (2023). PMC - NIH. Retrieved from [Link]
- Jakubik, M., et al. (2017). 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status. Pharmacological Reports, 69(5), 1059-1066.
-
ResearchGate. (n.d.). Molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate - A comprehensive review. Retrieved from [Link]
-
PubMed. (2023). 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
-
MDPI. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]
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